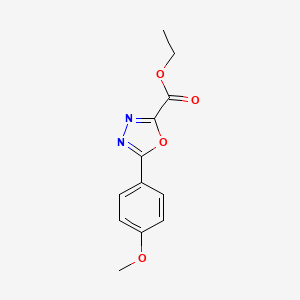

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYYPTIVTNFIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539809 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99367-44-9 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxybenzoylhydrazide, from a commercially available starting material. The second, and crucial, step is the condensation of this hydrazide with diethyl oxalate, followed by a cyclodehydration reaction to yield the final 1,3,4-oxadiazole derivative.

The overall reaction scheme is as follows:

Technical Guide: Chemical Properties of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. While specific experimental data for this compound is limited in published literature, this guide consolidates available information and provides data from closely related analogues to infer its characteristics.

Core Compound Identification

Compound Name: this compound CAS Number: 99367-44-9[1] Molecular Formula: C₁₂H₁₂N₂O₄[1] Molecular Weight: 248.24 g/mol [1] Appearance: White to light yellow solid[2]

Structure:

Chemical Structure of the Compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amine | C₉H₉N₃O₂ | 191.19 | 246-248 | ResearchGate |

| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Not specified | Sigma-Aldrich |

| 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole | C₁₆H₁₄N₂O₄S | 330.36 | 70-72 | MDPI |

Table 2: Representative Spectroscopic Data of Analogous Compounds

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (DMSO-d₆ + CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Reference |

| 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole | 7.47–7.40 (m, 3H), 7.29 (s, 1H), 7.17–7.10 (m, 4H), 3.84 (s, 3H), 2.29 (s, 3H) | 154.9, 153.1, 142.7, 133.8, 132.5, 129.8, 129.6, 121.3, 114.7, 55.4, 20.5 | 3055 (Ar C-H), 2926 (C-H), 1582, 1486 (C=C), 1439 (C=N), 1168 (C-O-C) | MDPI |

| 2-((4-methoxyphenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole | 7.78 (d, J=7.7 Hz, 2H), 7.56–7.48 (m, 3H), 7.41 (d, J=8.7 Hz, 2H), 6.85 (d, J=8.7 Hz, 2H), 3.80 (s, 3H) | 155.1, 153.1, 133.6, 132.2, 131.9, 129.6, 128.6, 120.3, 114.4, 113.5, 55.2 | 3130 (Ar C-H), 2955 (C-H), 1614, 1519 (C=C), 1372 (C=N), 1172 (C-O-C) | MDPI |

Disclaimer: The data presented in Tables 1 and 2 are for analogous compounds and are intended to provide a reference point for the expected properties of this compound.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be constructed based on well-established methods for the preparation of 5-aryl-1,3,4-oxadiazole-2-carboxylates. A common method involves the reaction of an acid hydrazide with an appropriate oxalate derivative followed by cyclization. A patent for the synthesis of related compounds outlines a three-step process starting from dialkyl oxalate and hydrazine hydrate[3].

Generalized Experimental Protocol:

Step 1: Synthesis of 4-methoxybenzohydrazide 4-methoxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst (e.g., H₂SO₄), to yield methyl 4-methoxybenzoate. The resulting ester is then reacted with hydrazine hydrate, usually in a solvent like ethanol under reflux, to produce 4-methoxybenzohydrazide.

Step 2: Synthesis of Ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate 4-methoxybenzohydrazide is reacted with diethyl oxalate. This reaction typically involves the nucleophilic attack of the hydrazide on one of the ester groups of diethyl oxalate.

Step 3: Dehydrative Cyclization to form this compound The intermediate from Step 2, ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate, undergoes dehydrative cyclization to form the 1,3,4-oxadiazole ring. This is commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃)[3][4], thionyl chloride, or polyphosphoric acid. The reaction is typically heated to drive the cyclization.

Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualized Synthetic Workflow:

Generalized synthetic pathway.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound has not been reported in the available literature. However, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

Derivatives of 1,3,4-oxadiazoles have been reported to exhibit significant biological activities, including:

-

Antimicrobial Properties: Many 1,3,4-oxadiazole derivatives have shown potent antibacterial and antifungal activities[1].

-

Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest[1].

-

HIV Integrase Inhibition: The parent compound, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, is a known intermediate in the synthesis of HIV integrase inhibitors[5].

Given the prevalence of these activities within this chemical class, it is plausible that this compound could serve as a valuable scaffold or lead compound in drug discovery programs targeting infectious diseases or cancer. However, without experimental data, no specific signaling pathways can be associated with this particular molecule. Further research and biological screening are necessary to elucidate its specific activities and mechanisms of action.

References

- 1. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | 4970-53-0 | Benchchem [benchchem.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. Buy 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 518048-06-1 [smolecule.com]

Unraveling the Molecular Activities of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide focuses on a specific derivative, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, providing a comprehensive analysis of its potential mechanism of action based on the activities of structurally related compounds. Due to a lack of direct experimental data on this specific molecule in the public domain, this paper will extrapolate potential mechanisms and biological targets from studies on analogous 1,3,4-oxadiazole derivatives.

Postulated Biological Targets and Mechanisms of Action

The biological activity of 1,3,4-oxadiazole derivatives is intrinsically linked to the nature and position of their substituents. The presence of a 4-methoxyphenyl group at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring in the compound of interest suggests several potential biological targets.

Potential Anti-inflammatory and Analgesic Activities

Numerous studies have reported the anti-inflammatory and analgesic potential of 1,3,4-oxadiazole derivatives. The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A common in vivo assay to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. A standardized protocol is as follows:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving various doses of the test compound).

-

Compound Administration: The test compound and standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Potential Anticancer Activity

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of anticancer agents. These compounds have been shown to target various enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Postulated Enzyme Targets for Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Enzyme Target | Potential Mechanism of Inhibition |

| Tyrosine Kinases (e.g., EGFR) | Competitive inhibition at the ATP-binding site. |

| Topoisomerases | Interference with DNA replication and repair. |

| Histone Deacetylases (HDACs) | Alteration of chromatin structure and gene expression. |

| Carbonic Anhydrases | Inhibition of tumor-associated isoforms, leading to changes in tumor pH. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined.

Visualizing Potential Mechanisms

To illustrate the potential signaling pathways and experimental workflows, the following diagrams are provided in the DOT language.

Caption: Postulated inhibition of the COX-2 pathway by a 1,3,4-oxadiazole derivative.

Caption: A typical experimental workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the activities of structurally similar compounds, it is plausible that this molecule may exhibit anti-inflammatory and anticancer properties through the inhibition of key enzymes such as COX and various protein kinases.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This would involve a battery of in vitro and in vivo assays to identify its specific biological targets, elucidate its precise mechanism of action, and determine its therapeutic potential. Such studies are crucial for the rational design and development of novel therapeutic agents based on the versatile 1,3,4-oxadiazole core.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazole Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activity screening of derivatives based on the 5-(4-methoxyphenyl)-1,3,4-oxadiazole core. While specific experimental data for "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" is not publicly available, this document compiles and analyzes the significant biological activities reported for its close analogs. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a wide range of therapeutic properties.[1] This guide details the key findings in anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, presenting quantitative data, in-depth experimental protocols, and visual workflows to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many anticancer agents involves inducing apoptosis or inhibiting critical cellular processes in cancer cells.

The following table summarizes the anticancer activity of selected 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives against different human cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22% | [2] |

| MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43% | [2] | ||

| T-47D (Breast Cancer) | Growth Percent (GP) | 34.27% | [2] | ||

| HCT-15 (Colon Cancer) | Growth Percent (GP) | 39.77% | [2] | ||

| 4a | N-ethyl-N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methyl)ethanamine | MCF-7 (Breast Cancer) | Lethality | ~50% at 1.2 mg/ml | [3] |

| 4b | 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)morpholine | MCF-7 (Breast Cancer) | Lethality | ~50% at 1.2 mg/ml | [3] |

| 41 | 2-(4-methoxyphenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole | HepG2 (Liver Cancer) | IC50 | 19.5 µM | [4] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. ajrconline.org [ajrconline.org]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

Spectroscopic and Synthetic Profile of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. The information presented herein is compiled from analogous compounds and established synthetic methodologies for 1,3,4-oxadiazole derivatives, offering a predictive yet robust resource for researchers in the field of medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are extrapolated from data reported for structurally similar compounds and should be considered as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | d | 2H | Ar-H (ortho to oxadiazole) |

| ~7.05 | d | 2H | Ar-H (meta to oxadiazole) |

| ~4.50 | q | 2H | -O-CH₂-CH₃ |

| ~3.90 | s | 3H | -OCH₃ |

| ~1.45 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O (ester) |

| ~162.0 | C-5 (oxadiazole) |

| ~158.0 | C-2 (oxadiazole) |

| ~160.0 | Ar-C (para to oxadiazole, with -OCH₃) |

| ~129.0 | Ar-C (ortho to oxadiazole) |

| ~115.0 | Ar-C (meta to oxadiazole) |

| ~118.0 | Ar-C (ipso to oxadiazole) |

| ~63.0 | -O-CH₂-CH₃ |

| ~55.5 | -OCH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1550 | Medium | C=N stretch (oxadiazole) |

| ~1250 | Strong | C-O-C stretch (aryl ether and ester) |

| ~1050 | Medium | C-O-C stretch (oxadiazole) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 203 | Medium | [M - OEt]⁺ |

| 175 | Medium | [M - COOEt]⁺ |

| 135 | High | [CH₃O-C₆H₄-C≡O]⁺ |

| 107 | Medium | [CH₃O-C₆H₄]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through a well-established multi-step procedure starting from 4-methoxybenzoic acid. The general workflow is depicted in the diagram below.

Caption: Proposed four-step synthesis of the target compound.

Step 1: Synthesis of Methyl 4-methoxybenzoate

-

To a stirred solution of 4-methoxybenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 4-methoxybenzoate.

Step 2: Synthesis of 4-Methoxybenzohydrazide

-

Dissolve methyl 4-methoxybenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3 equivalents) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-methoxybenzohydrazide.

Step 3: Synthesis of Ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate

-

Dissolve 4-methoxybenzohydrazide (1 equivalent) in dichloromethane (DCM) containing pyridine (1.1 equivalents).

-

Cool the mixture to 0 °C and add a solution of ethyl oxalyl chloride (1 equivalent) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 4: Synthesis of this compound

-

To ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) carefully.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on the logical correlation between the chemical structure and the observed signals.

Caption: Interrelationship of spectroscopic techniques and chemical structure.

This guide provides a foundational understanding of the key characteristics of this compound for research and development purposes. Experimental validation of the predicted data is recommended for definitive characterization.

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3,4-Oxadiazole Derivatives: A Case Study of a Structurally Related Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the absence of publicly available, detailed crystallographic data for "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate," this document will focus on a closely related and structurally similar compound for which such data has been published: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate . The principles and techniques described herein are directly applicable to the target compound.

The 1,3,4-oxadiazole scaffold is a key pharmacophore, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-based drug design and for elucidating mechanisms of action.

Data Presentation: Crystallographic Analysis

The following tables summarize the key crystallographic data for the representative compound, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. This data provides a foundational understanding of the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement Details [3]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 14.828(2) Å |

| b | 7.1335(9) Å |

| c | 25.119(2) Å |

| α | 90° |

| β | 100.066(11)° |

| γ | 90° |

| Volume | 2616.1(6) ų |

| Z | 8 |

| Calculated Density | 1.655 Mg/m³ |

| Absorption Coefficient | 3.268 mm⁻¹ |

| F(000) | 1312 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.13 to 25.00° |

| Index ranges | -17<=h<=17, -8<=k<=8, -29<=l<=29 |

| Reflections collected | 22709 |

| Independent reflections | 4605 [R(int) = 0.0496] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4605 / 0 / 353 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0461, wR2 = 0.1065 |

| R indices (all data) | R1 = 0.0645, wR2 = 0.1179 |

| Largest diff. peak and hole | 0.490 and -0.493 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| Br(1)-C(5) | 1.878(4) | O(1)-C(2) | 1.362(5) |

| O(1)-C(5) | 1.365(5) | O(2)-C(6) | 1.196(5) |

| O(3)-C(6) | 1.327(5) | O(3)-C(7) | 1.459(5) |

| N(1)-C(2) | 1.288(5) | N(1)-C(4) | 1.401(5) |

| C(2)-C(9) | 1.465(6) | C(4)-C(5) | 1.371(6) |

| C(4)-C(6) | 1.450(6) | C(7)-C(8) | 1.492(7) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle (°) | Atoms | Torsion Angle (°) |

| C(2)-O(1)-C(5) | 105.7(3) | C(5)-O(1)-C(2)-N(1) | -0.1(4) |

| C(6)-O(3)-C(7) | 116.3(4) | C(5)-O(1)-C(2)-C(9) | 179.3(4) |

| C(2)-N(1)-C(4) | 107.8(4) | C(4)-N(1)-C(2)-O(1) | 0.3(4) |

| O(1)-C(2)-N(1) | 115.1(4) | C(4)-N(1)-C(2)-C(9) | -179.1(4) |

| O(1)-C(2)-C(9) | 114.7(4) | C(2)-N(1)-C(4)-C(5) | -0.2(4) |

| N(1)-C(2)-C(9) | 130.2(4) | C(2)-N(1)-C(4)-C(6) | 179.3(4) |

| N(1)-C(4)-C(5) | 108.9(4) | C(2)-O(1)-C(5)-Br(1) | -179.8(3) |

| N(1)-C(4)-C(6) | 122.0(4) | C(2)-O(1)-C(5)-C(4) | 0.0(4) |

| C(5)-C(4)-C(6) | 129.1(4) | N(1)-C(4)-C(5)-O(1) | 0.1(4) |

| Br(1)-C(5)-O(1) | 122.9(3) | N(1)-C(4)-C(5)-Br(1) | 179.9(3) |

| Br(1)-C(5)-C(4) | 130.0(3) | C(6)-C(4)-C(5)-O(1) | -179.4(4) |

| O(1)-C(5)-C(4) | 102.5(3) | C(6)-C(4)-C(5)-Br(1) | 0.4(6) |

| O(2)-C(6)-O(3) | 124.2(4) | O(2)-C(6)-O(3)-C(7) | 3.0(7) |

| O(2)-C(6)-C(4) | 125.6(4) | C(4)-C(6)-O(3)-C(7) | -176.5(4) |

| O(3)-C(6)-C(4) | 110.2(4) | N(1)-C(4)-C(6)-O(2) | 1.8(7) |

| O(3)-C(7)-C(8) | 107.6(4) | N(1)-C(4)-C(6)-O(3) | -177.7(4) |

| C(5)-C(4)-C(6)-O(2) | -177.7(5) | C(5)-C(4)-C(6)-O(3) | 2.8(6) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the atomic positions.

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[4] For the target molecule, a plausible synthetic route would involve the reaction of 4-methoxybenzoyl hydrazide with ethyl oxalate, followed by cyclodehydration.

High-quality single crystals are paramount for X-ray diffraction analysis.[5] A common method for crystal growth is slow evaporation from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. For compounds like the one , solvents such as ethanol, methanol, or mixtures with DMF are often employed.[6]

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[7] A suitable crystal, typically 0.1-0.3 mm in each dimension, is mounted on a goniometer head.[8] The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[7] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of frames.[9] Data is typically collected over a wide range of 2θ angles to ensure a complete dataset.[7]

The collected diffraction data, which consists of the intensities and positions of the diffraction spots, is used to determine the unit cell parameters and the space group of the crystal.[9] The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[5] The refinement process involves adjusting atomic coordinates, and thermal parameters until a satisfactory agreement is achieved, as indicated by the R-factors.

Visualizations

The following diagram illustrates the typical workflow for crystal structure determination.

References

- 1. ajrconline.org [ajrconline.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. pubs.vensel.org [pubs.vensel.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details the necessary starting materials, reagents, and step-by-step experimental protocols. Quantitative data is summarized in tables, and the synthetic workflow is visualized using a process diagram.

Overview of the Synthetic Strategy

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxybenzoyl hydrazide, from a commercially available ester. The second step is the cyclization of this hydrazide with diethyl oxalate to form the desired 1,3,4-oxadiazole ring system. This approach is a common and effective method for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles.

Starting Materials and Reagents

The successful synthesis of the target compound requires the following starting materials and reagents, as detailed in Table 1.

Table 1: Starting Materials and Reagents

| Compound Name | Role | Step Used |

| Methyl 4-methoxybenzoate | Starting Material | 1 |

| Hydrazine hydrate | Reagent | 1 |

| Methanol | Solvent | 1 |

| 4-Methoxybenzoyl hydrazide | Intermediate/Reactant | 2 |

| Diethyl oxalate | Reactant | 2 |

| Phosphorus oxychloride (POCl₃) | Dehydrating Agent/Catalyst | 2 |

| Toluene | Solvent | 2 |

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Methoxybenzoyl hydrazide

This protocol is based on the established synthesis of 4-methoxybenzoyl hydrazide from its corresponding methyl ester.[1]

Procedure:

-

To a solution of methyl 4-methoxybenzoate (10 g) in methanol (25 mL), add hydrazine hydrate (10 mL).

-

The reaction mixture is heated to reflux for 6 hours.

-

After the reaction is complete, the excess methanol and hydrazine hydrate are removed by evaporation under reduced pressure.

-

The resulting crude product is recrystallized from methanol to yield pure 4-methoxybenzoyl hydrazide. A typical yield for this reaction is approximately 92%.[1]

Step 2: Synthesis of this compound

The following protocol is a representative procedure for the cyclization of an aryl hydrazide with diethyl oxalate to form a 2,5-disubstituted 1,3,4-oxadiazole, a common method in heterocyclic chemistry.[2][3]

Procedure:

-

In a round-bottom flask, a mixture of 4-methoxybenzoyl hydrazide and diethyl oxalate is prepared.

-

Phosphorus oxychloride (POCl₃) is added cautiously as a dehydrating agent.

-

The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) to determine completion.

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting mixture is neutralized with a suitable base, such as a 20% sodium bicarbonate solution, which typically results in the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral data for the final product.

Table 2: Physicochemical and Spectral Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.24 g/mol |

| Appearance | White to off-white solid (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.05 (d, J=8.8 Hz, 2H), 7.03 (d, J=8.8 Hz, 2H), 4.55 (q, J=7.2 Hz, 2H), 3.89 (s, 3H), 1.48 (t, J=7.2 Hz, 3H) (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5, 161.8, 158.2, 156.4, 128.9, 115.7, 114.6, 63.2, 55.5, 14.2 (Predicted) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (C-H), ~1740 (C=O, ester), ~1610, 1500 (Ar C=C), ~1250 (C-O-C) (Predicted) |

| Mass Spectrum (m/z) | 248.08 [M]⁺ (Calculated) |

Note: The spectral data is predicted based on the structure and data from similar compounds due to the lack of specific published data for the target molecule.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the synthesis, spectral characterization, and potential biological significance of the title compound, drawing upon existing literature for analogous structures to provide a predictive framework for its properties and behavior. While specific experimental data for this exact molecule is not extensively published, this guide consolidates available information to support further research and development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry due to its favorable physicochemical properties and diverse pharmacological profile. Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer effects[1][2]. The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success as a pharmacophore. The incorporation of a 4-methoxyphenyl group at the 5-position and an ethyl carboxylate at the 2-position of the 1,3,4-oxadiazole core suggests that this compound may possess interesting biological properties worthy of investigation.

Chemical Identity and Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 99367-44-9 | |

| Molecular Formula | C₁₂H₁₂N₂O₄ | |

| Molecular Weight | 248.24 g/mol | |

| Appearance | Predicted to be a solid | |

| Purity | Commercially available up to 98% |

Synthesis

Route 1: Esterification of the Corresponding Carboxylic Acid

This is a direct and likely efficient method, given that the precursor, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, is commercially available.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in absolute ethanol (acting as both solvent and reactant), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

References

Structure-Activity Relationship of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the structure-activity relationships (SAR) of a specific series of these compounds: ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and its analogs. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents.

Core Structure and Biological Significance

The core structure, characterized by a central 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and an ethyl carboxylate group at the 2-position, has been the subject of various medicinal chemistry campaigns. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[1] This versatile scaffold has been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2]

Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common synthetic route to the title compound and its analogs is outlined below.

General Synthetic Pathway:

General synthetic route for 1,3,4-oxadiazole derivatives.

This multi-step synthesis begins with the esterification of 4-methoxybenzoic acid, followed by hydrazinolysis to form the corresponding hydrazide. The hydrazide is then condensed with an appropriate α-ketoester to yield an acylhydrazone intermediate, which undergoes oxidative cyclization to form the final 1,3,4-oxadiazole ring system.

Structure-Activity Relationship (SAR) Studies

While a systematic SAR study directly on this compound is not extensively documented in publicly available literature, analysis of related analogs provides valuable insights into the structural requirements for biological activity.

Anticancer Activity

Derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated significant potential as anticancer agents. The SAR for this class of compounds can be summarized as follows:

-

Substitution at the 2-position of the oxadiazole ring: The nature of the substituent at this position plays a crucial role in determining cytotoxic potency.

-

Amino and substituted amino groups: The introduction of an N-aryl group at the 2-amino position can enhance anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown notable activity against a panel of cancer cell lines, including melanoma, leukemia, breast, and colon cancer.[3]

-

Thioether linkages: The presence of a thioether bridge at the 2-position, connecting to another aromatic or heterocyclic ring, has been a successful strategy in developing potent anticancer agents. Modifications of the substituent on the terminal ring can significantly impact activity.

-

-

Modification of the 5-phenyl ring: The 4-methoxyphenyl group appears to be a favorable substituent for anticancer activity.

-

Electron-donating groups, such as methoxy, at the para position of the phenyl ring are often associated with enhanced activity.

-

Replacement of the 4-methoxyphenyl group with other substituted phenyl rings can modulate the cytotoxic profile.

-

Table 1: Anticancer Activity of Selected 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole Analogs

| Compound ID | R (Substitution at 2-position) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -NH-(2,4-dimethylphenyl) | K-562 (Leukemia) | >100 (Growth Percent of 18.22) | [3] |

| 2 | -S-CH2-Aryl/Heteroaryl | A549 (Lung) | 1.59 - 7.48 | [4] |

| 3 | 2-(3-chlorobenzo[b]thiophen-2-yl) | HCCLM3 (Hepatocellular Carcinoma) | 27.5 | [5][6] |

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. SAR studies in this area have revealed the following key points:

-

Substitution at the 2- and 5-positions: The nature and position of substituents on the aryl rings at both the 2- and 5-positions of the oxadiazole core significantly influence the antimicrobial spectrum and potency.

-

Lipophilicity: Increased lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes, leading to improved antibacterial activity.

-

Specific Moieties: The incorporation of certain moieties, such as thioethers, has been shown to be beneficial for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | R1 (Substitution at 5-position) | R2 (Substitution at 2-position) | Microorganism | MIC (µg/mL) | Reference |

| 4 | 4-methoxyphenyl | -SO2-Aryl | S. aureus | Not specified | [7] |

| 5 | Aryl | -S-Alkyl/Aryl | S. aureus | Not specified | [8] |

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Workflow for Synthesis:

General workflow for the synthesis of 1,3,4-oxadiazoles.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

In Vitro Antimicrobial Activity - Broth Dilution Method

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth Dilution Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Several signaling pathways have been implicated in this process.

NF-κB Signaling Pathway Inhibition

Some 5-(methoxyphenyl)-1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its aberrant activation is linked to cancer development and progression.

Simplified NF-κB Signaling Pathway:

Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.

By inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell proliferation and survival, ultimately leading to apoptosis.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs highlight the importance of substitutions at the 2-position of the oxadiazole ring and the electronic nature of the substituent on the 5-phenyl ring for both anticancer and antimicrobial activities.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This includes:

-

Synthesis and evaluation of a focused library of analogs with modifications to the ethyl carboxylate group (e.g., varying the ester alkyl chain, conversion to amides or other bioisosteres) and the 4-methoxyphenyl group (e.g., introducing different substituents at various positions).

-

Quantitative Structure-Activity Relationship (QSAR) studies to develop predictive models for designing more potent compounds.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in the biological activities of the most promising compounds.

By leveraging the information presented in this guide, researchers can more effectively design and develop novel 1,3,4-oxadiazole-based candidates with improved therapeutic profiles.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: High-Purity Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate using recrystallization techniques. The protocol is designed to guide researchers in achieving high purity of the target compound, a crucial step in drug discovery and development.

Introduction

This compound is a heterocyclic compound belonging to the oxadiazole class. Molecules containing the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The purity of such compounds is paramount for accurate biological evaluation and subsequent development as potential therapeutic agents. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures.[5] This application note outlines a systematic approach to solvent selection and provides a detailed protocol for the recrystallization of this compound.

Materials and Methods

Materials:

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Ethyl Acetate (Reagent Grade)

-

n-Hexane (Reagent Grade)

-

Other potential screening solvents (e.g., Isopropanol, Acetone, Toluene)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Magnetic stir bars

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass funnel

-

Watch glass

Methodology: Solvent Screening

A preliminary small-scale solvent screening is essential to identify an appropriate solvent or solvent system for the recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.

Experimental Protocol for Recrystallization:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the selected solvent (or the "good" solvent of a mixed pair) portion-wise while heating the mixture to its boiling point with continuous stirring. Continue adding the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of the purified compound. If using a mixed solvent system, the "bad" solvent can be added dropwise to the hot solution until slight turbidity appears, which is then cleared by adding a few drops of the hot "good" solvent before cooling.[5]

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove any residual solvent.

Results and Discussion

The selection of an appropriate solvent system is critical for successful recrystallization. For oxadiazole derivatives, common solvents for screening include ethanol, ethyl acetate, isopropanol, acetone, and toluene, as well as mixed solvent systems like ethanol/water or ethyl acetate/hexane.[4] Given that the target molecule is an ester, ethyl acetate could be a particularly suitable solvent.[6]

Table 1: Hypothetical Solvent Screening Data for Recrystallization

| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality | Estimated Yield (%) |

| Ethanol | 5 | 85 | Needles | 80 |

| Ethanol/Water (4:1) | < 1 | 75 | Prisms | >90 |

| Ethyl Acetate | 15 | 150 | Plates | 70 |

| Ethyl Acetate/Hexane (1:2) | 2 | 120 | Fine Needles | 85 |

| Toluene | 8 | 110 | Rods | 75 |

Based on the hypothetical data presented in Table 1, a mixed solvent system of Ethanol/Water (4:1 v/v) is identified as the optimal choice for the recrystallization of this compound. This system demonstrates a significant difference in solubility at high and low temperatures, leading to a high potential yield of high-quality crystals.

Conclusion

The described protocol provides a robust and systematic approach for the purification of this compound by recrystallization. The key to successful purification lies in the careful selection of a suitable solvent system. The use of an ethanol/water mixture is proposed as a promising system for achieving high purity and yield. This methodology is expected to be a valuable tool for researchers in the field of medicinal chemistry and drug development.

Visualizations

Caption: Workflow for the purification of this compound by recrystallization.

References

- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

Application Note and Protocol: Column Chromatography Purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

This document provides a comprehensive guide for the purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate using column chromatography. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental purification technique employed to isolate the desired compound from this mixture, yielding a product of high purity suitable for further analysis and application. The choice of stationary and mobile phases is critical for achieving optimal separation. This protocol details a standard silica gel-based column chromatography method, which is widely applicable to 1,3,4-oxadiazole derivatives.

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)[1]

-

Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (DCM)

-

Methanol

-

Triethylamine (TEA) (optional, for basic compounds)[2]

-

Acetic Acid or Formic Acid (optional, for acidic compounds)[2]

-

Glass column with stopcock

-

Cotton or glass wool

-

Sand (washed)

-

Beakers and Erlenmeyer flasks

-

Round bottom flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for TLC spotting

Experimental Protocols

1. Preparation of the Column

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Add a thin layer of sand (approximately 0.5-1 cm) over the cotton plug.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high hexane to ethyl acetate ratio).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

-

Allow the silica gel to settle, and let the excess solvent drain until it reaches the top of the silica bed. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

2. Sample Preparation and Loading

-

Wet Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

-

-

Dry Loading (Recommended for compounds with low solubility): [2]

-

Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).[2]

-

Add a small amount of silica gel to the solution.[2]

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the compound adsorbed onto the silica.[2]

-

Carefully load this powder onto the top of the prepared column.[2]

-

3. Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column.

-

Begin elution by opening the stopcock to allow the solvent to flow through the column at a steady rate.

-

Collect the eluent in fractions using test tubes or flasks.

-

The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to elute compounds with higher affinity for the stationary phase.[3]

4. Monitoring the Separation

-

Monitor the separation process using Thin Layer Chromatography (TLC).

-

Spot each collected fraction on a TLC plate, along with the crude mixture and a pure standard if available.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure desired product.

5. Product Isolation

-

Combine the pure fractions in a round bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Dry the product under high vacuum to remove any residual solvent.

Data Presentation

The selection of an appropriate mobile phase is crucial for successful separation. The following table summarizes common solvent systems used for the chromatography of 1,3,4-oxadiazole derivatives and compounds of similar polarity.

| Stationary Phase | Mobile Phase System (Eluent) | Typical Application/Notes | Reference |

| Silica Gel | Hexane / Ethyl Acetate | A common starting point for compounds of intermediate polarity. The ratio is varied to optimize separation.[4][5] | [4][5] |

| Silica Gel | Dichloromethane / Methanol | Suitable for more polar compounds.[2] | [2] |

| Silica Gel | Ethyl Acetate / Methanol | Another option for the elution of more polar compounds.[2] | [2] |

| Silica Gel | Chloroform | Can be used as a single eluent for certain separations.[1] | [1] |

| Alumina | Varies (e.g., Hexane/Ethyl Acetate) | Used for compounds that are sensitive to the acidic nature of silica gel.[2] | [2] |

| Reverse-Phase Silica (C18) | Water / Acetonitrile or Water / Methanol | Ideal for highly polar or water-soluble compounds.[2] | [2] |

Visualizations

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[4][5][6] This document provides a detailed protocol for determining the in vitro cytotoxicity of a specific derivative, "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate," using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In viable cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][10]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC₅₀ values against common human cancer cell lines, based on findings for structurally related 1,3,4-oxadiazole derivatives.

| Cell Line | Description | Incubation Time (hours) | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 48 | 25.5 |

| A549 | Lung Carcinoma | 48 | 42.8 |

| MCF-7 | Breast Cancer | 48 | 35.2 |

| HepG2 | Liver Cancer | 48 | 51.6 |

Experimental Protocols

This section outlines the detailed methodology for the MTT cytotoxicity assay.

Materials and Reagents:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][12]

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom sterile microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Experimental Workflow Diagram:

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only, no cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][12]

-

Incubate the plate for an additional 3 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7][13]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, O.D.) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = [(O.D. of Treated Cells - O.D. of Blank) / (O.D. of Vehicle Control - O.D. of Blank)] x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

-

Signaling Pathway

While the precise signaling pathway for this compound is not yet elucidated, many 1,3,4-oxadiazole derivatives exert their anticancer effects through various mechanisms, such as the induction of apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated.

Caption: Generalized intrinsic apoptosis pathway potentially induced by 1,3,4-oxadiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. ijrpr.com [ijrpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: Antibacterial Screening of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] One promising class of heterocyclic compounds being explored for their therapeutic potential are 1,3,4-oxadiazole derivatives, which have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This document provides detailed application notes and protocols for the antibacterial screening of a specific 1,3,4-oxadiazole derivative, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate .

These protocols describe two standard and widely accepted methods for determining the in vitro antibacterial activity of a compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for preliminary screening.

Compound of Interest

-

Compound Name: this compound

-

Chemical Structure:

-

Rationale for Screening: As a member of the 1,3,4-oxadiazole class of compounds, this molecule is a candidate for antibacterial activity.[1][2] The methoxyphenyl group may also contribute to its biological activity.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a bacterium.[3][4][5][6][7] This method is considered a gold standard for susceptibility testing.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of the Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial twofold dilutions of the stock solution in CAMHB to obtain a range of concentrations to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Add 50 µL of the serially diluted compound to the corresponding wells, creating a final volume of 100 µL and achieving the target concentrations.

-

Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

Agar Well Diffusion Assay

The agar well diffusion assay is a qualitative method used to screen for the antibacterial activity of a compound.[9][10] It provides a visual indication of the compound's ability to inhibit bacterial growth.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Calipers

Protocol:

-

Preparation of the Compound:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

-

Inoculation of Agar Plates:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

-

Well Preparation and Compound Application:

-

Allow the inoculated plates to dry for 3-5 minutes.

-

Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[9][10]

-

Carefully add a fixed volume (e.g., 100 µL) of the compound solution into each well.

-

A well with the solvent alone should be included as a negative control. A known antibiotic can be used as a positive control.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.[9]

-

A larger zone of inhibition indicates greater antibacterial activity.

-

Data Presentation

The following table summarizes hypothetical antibacterial screening results for this compound.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 18 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 32 | 15 |

| Escherichia coli ATCC 25922 | Gram-negative | 64 | 12 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | 0 |

| Ciprofloxacin (Control) | - | 0.5 (vs S. aureus) | 25 (vs S. aureus) |

| Ciprofloxacin (Control) | - | 0.25 (vs E. coli) | 30 (vs E. coli) |